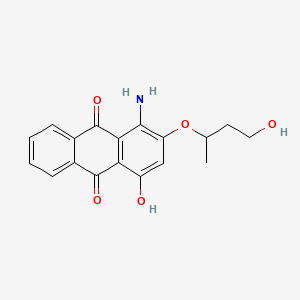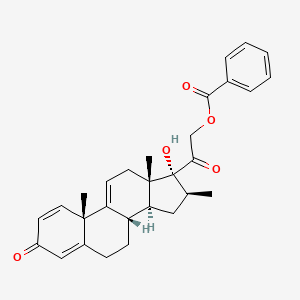
1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diketone A is a versatile organic compound characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. This structural feature imparts unique chemical properties, making 1,3-Diketone A a valuable intermediate in organic synthesis and a key component in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diketone A can be synthesized through several methods, including:
Claisen Condensation: This classical method involves the C-acylation of the α-position of ketones in the form of their metal enolates, enamines, or silyl ethers.
Soft Enolate Formation and Acylation: Ketones undergo soft enolate formation and acylation on treatment with magnesium bromide etherate (MgBr₂·OEt₂), diisopropylethylamine (i-Pr₂NEt), and various acylating agents.
Acylation with Acid Chlorides: Substituted 1,3-diketones can be synthesized from α,β-unsaturated ketones by treatment with acid chlorides and diethylzinc (Et₂Zn) in the presence of rhodium chloride triphenylphosphine (RhCl(PPh₃)₃).
Industrial Production Methods
Industrial production of 1,3-Diketone A often employs large-scale Claisen condensation reactions due to their efficiency and cost-effectiveness. The use of crude acid chlorides and soft enolate formation techniques also adds to the scalability and economic viability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diketone A undergoes various chemical reactions, including:
Oxidation: Conversion to diketones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the α-position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acid chlorides and alkyl halides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted diketones, alcohols, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Diketone A finds extensive applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3-Diketone A involves its ability to form stable enolates and enols, which participate in various chemical reactions. The compound’s reactivity is influenced by the conjugation of the enol or enolate with the other carbonyl group, leading to the formation of six-membered rings and other stable intermediates .
Vergleich Mit ähnlichen Verbindungen
1,3-Diketone A can be compared with other similar compounds, such as:
2,4-Pentanedione: Another 1,3-diketone with similar reactivity but different substituents.
Acetylacetone: Known for its use as a chelating agent and in the synthesis of metal complexes.
Dibenzoylmethane: Exhibits anti-cancer properties and is used in medicinal chemistry.
These compounds share the 1,3-diketone structure but differ in their specific applications and reactivity profiles, highlighting the unique properties of 1,3-Diketone A .
Eigenschaften
CAS-Nummer |
317332-83-5 |
|---|---|
Molekularformel |
C22H19NO2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3 |
InChI-Schlüssel |
FQCWXXQNGKKETK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)






